molecular formula C4H9N3 B6250153 (2S)-2-azidobutane CAS No. 131491-44-6

(2S)-2-azidobutane

Cat. No.: B6250153
CAS No.: 131491-44-6
M. Wt: 99.1
InChI Key:
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Description

(2S)-2-azidobutane is an organic compound that belongs to the class of azides, which are characterized by the presence of the azido group (-N₃)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azidobutane typically involves the substitution of a suitable leaving group with an azide ion. One common method is the reaction of (2S)-2-bromobutane with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety protocols are in place due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azidobutane can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN₃): Used for the initial synthesis via substitution.

    Lithium Aluminum Hydride (LiAlH₄): Used for reduction to amines.

    Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products Formed

    Amines: Formed via reduction reactions.

    Triazoles: Formed via cycloaddition reactions.

Scientific Research Applications

(2S)-2-azidobutane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Utilized in the preparation of polymers and other materials with specific properties.

    Bioconjugation: Employed in the modification of biomolecules for research in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of (2S)-2-azidobutane largely depends on the specific reaction it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine group through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-bromobutane: Similar in structure but contains a bromine atom instead of an azido group.

    (2S)-2-aminobutane: The reduced form of (2S)-2-azidobutane, containing an amine group.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and materials science.

Properties

CAS No.

131491-44-6

Molecular Formula

C4H9N3

Molecular Weight

99.1

Purity

95

Origin of Product

United States

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